Product packaging for Flurocitabine hydrochloride(Cat. No.:CAS No. 40505-45-1)

Flurocitabine hydrochloride

Cat. No.: B1201652
CAS No.: 40505-45-1
M. Wt: 279.65 g/mol
InChI Key: RMCFDHVUFKPQRX-CFHSPSGHSA-N
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Description

Flurocitabine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H11ClFN3O4 and its molecular weight is 279.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClFN3O4 B1201652 Flurocitabine hydrochloride CAS No. 40505-45-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

40505-45-1

Molecular Formula

C9H11ClFN3O4

Molecular Weight

279.65 g/mol

IUPAC Name

(2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride

InChI

InChI=1S/C9H10FN3O4.ClH/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11;/h1,4-6,8,11,14-15H,2H2;1H/t4-,5-,6+,8-;/m1./s1

InChI Key

RMCFDHVUFKPQRX-CFHSPSGHSA-N

Isomeric SMILES

C1=C(C(=N)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)F.Cl

Canonical SMILES

C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl

Synonyms

5-fluoro-2,2'-cyclocytidine
AAFC
anhydro-ara-5-fluorocytosine
NSC 166641

Origin of Product

United States

Cyclic Peptides in the Context of the Fc Fragment of Immunoglobulin G Igg

Synthesis and Design of Fc-Binding Cyclic Peptides

The creation of Cyclo FC involves sophisticated chemical strategies to achieve the desired cyclic architecture and binding properties. These methods are crucial for developing peptides with high affinity and specificity for the IgG Fc domain. rsc.org

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the linear peptide precursors of Cyclo FC. peptide.combachem.com In this method, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support. bachem.com This approach allows for the efficient removal of excess reagents and byproducts by simple filtration and washing. peptide.com

For the synthesis of cyclic peptides, specific strategies are employed. A common approach involves synthesizing the linear peptide on a resin, followed by on-resin or off-resin cyclization. researchgate.net The choice of resin is critical; for instance, 2-chlorotrityl resin is often used for creating macrocyclic peptides as it allows for the cleavage of the protected peptide from the resin before cyclization in solution. uci.edu The use of orthogonal protecting groups for the N-terminus and side chains of amino acids is essential to direct the cyclization process. peptide.com

Synthesis StrategyDescriptionKey Features
On-Resin Cyclization The peptide is cyclized while still attached to the solid support.Can lead to higher yields and purity by minimizing intermolecular side reactions.
Off-Resin (Solution) Cyclization The linear peptide is first cleaved from the resin and then cyclized in solution.Offers more flexibility in terms of cyclization chemistry and reaction conditions.

Advanced techniques, such as microwave-assisted SPPS, can accelerate the synthesis process, especially for difficult sequences. researchgate.net The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly used for the temporary protection of the alpha-amino group of the amino acids. peptide.com

The cyclization of the linear peptide precursor is a critical step that defines the conformation and, consequently, the binding affinity of the Cyclo FC. Various linker chemistries are employed to achieve this.

One common method is the formation of a disulfide bond between two cysteine residues within the peptide sequence. nih.govnih.gov This is achieved through mild oxidation. Some designs incorporate multiple disulfide bridges to create bicyclic structures, which can offer even greater conformational constraint and binding affinity. nih.govnih.gov

Another approach involves the use of chemical linkers to connect different parts of the peptide. For example, tris-(bromomethyl)benzene can be used to react with three cysteine residues to form a bicyclic peptide fused to an Fc fragment. acs.org The choice of linker is crucial as it can influence the stability, solubility, and biological activity of the final cyclic peptide. nih.gov Heterobifunctional linkers with distinct reactive groups can also be used to couple different functional moieties. nih.gov The development of reversible linkers, such as 1,3,5-tris((pyridin-2-yldisulfanyl)methyl)benzene (TPSMB), allows for the cyclization and linearization of peptides, which can be useful for specific applications where target affinity is dependent on the cyclic structure. frontiersin.org

Linker ChemistryDescriptionExample
Disulfide Bridge Formation of a covalent bond between the sulfur atoms of two cysteine residues.Creation of monocyclic or bicyclic peptides. nih.gov
Chemical Linkers Use of exogenous molecules to connect different parts of the peptide chain.Tris-(bromomethyl)benzene for bicyclic structures. acs.org
Reversible Linkers Linkers that allow for both cyclization and linearization of the peptide.1,3,5-tris((pyridin-2-yldisulfanyl)methyl)benzene (TPSMB). frontiersin.org

Molecular Interactions and Allosteric Mechanisms of Fc-Binding Cyclic Peptides

Understanding how Cyclo FC interacts with the Fc domain at a molecular level is crucial for their rational design and optimization. Computational methods, in conjunction with experimental data, provide valuable insights into these interactions and their functional consequences.

Computational tools play a significant role in predicting and analyzing the binding of cyclic peptides to the Fc region. nih.govresearchgate.netbohrium.com Molecular docking simulations can identify potential binding sites and predict the binding affinity of different peptide sequences. mdpi.commdpi.com For instance, a study identified that a cyclopeptide (cyclo[Link-M-WFRHY-K]) binds at the interface of the CH1 domain of the Fab fragment and the CH2 domain of the Fc fragment. mdpi.comresearchgate.net

In silico combinatorial library screening allows for the rapid evaluation of a vast number of peptide sequences, helping to prioritize candidates for experimental validation. nih.govresearchgate.netbohrium.com These computational approaches can also elucidate the key amino acid residues involved in the interaction. For example, studies have shown that hydrophobic and hydrogen bonding interactions are crucial for the binding of heptapeptides to the Fc region. mdpi.com The binding pocket for some small peptide ligands has been found to be located between the two glycan chains within the Fc fragment. mdpi.com

The interaction between a cyclic peptide and the Fc domain is not static. Molecular dynamics (MD) simulations are used to study the conformational changes and flexibility of the Fc-cyclopeptide complex over time. mdpi.commdpi.com These simulations reveal that the binding of a cyclopeptide can induce global conformational shifts in the antibody. mdpi.comresearchgate.net

The Fc domain itself exhibits a degree of conformational plasticity, and the binding of a cyclic peptide can modulate this flexibility. nih.gov MD simulations have shown that the binding of a ligand can alter the stability of the Fc-FcγRI complex. acs.org The relatively small conformational flexibility of the CH2 domains of the Fc region has been reported in MD simulations. nih.gov Understanding these dynamic changes is essential as they can influence the biological activity of the antibody. researchgate.net

A fascinating aspect of Cyclo FC is their ability to induce allosteric effects, where binding at one site on the antibody influences the function at a distant site. mdpi.comresearchgate.net Allostery is a fundamental biological phenomenon that regulates protein activity. nih.govmdpi.com

A study using an anti-phenobarbital antibody as a model demonstrated that a cyclopeptide binding to the Fc region can induce allosteric changes that propagate to the Fab (antigen-binding) fragment, thereby enhancing its antigen-binding activity. mdpi.comresearchgate.net This phenomenon, termed "Fc to Fab allostery," is driven by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions, that transmit the conformational signal across the antibody structure. researchgate.net Graph theory analysis has been used to identify common allosteric signaling pathways within the antibody. mdpi.comresearchgate.net This allosteric modulation provides a novel strategy for regulating antibody function and has implications for the development of new immunotherapeutics and diagnostic tools. mdpi.comscilit.com

Methodologies for Evaluating Cyclopeptide-Fc Interactions in Research

The investigation of interactions between cyclic peptides and the fragment crystallizable (Fc) region of immunoglobulin G (IgG) is a dynamic area of research, driven by the potential of these peptides to modulate antibody effector functions and serve as novel affinity ligands. A suite of sophisticated methodologies is employed to discover, characterize, and understand these complex molecular interactions. These techniques range from high-throughput screening for ligand discovery to advanced computational models that elucidate the subtle mechanisms of action, such as allostery.

Affinity Ligand Discovery and Characterization Techniques

The discovery of cyclic peptides that bind to the IgG Fc domain relies on a variety of powerful screening and characterization techniques designed to identify high-affinity binders from vast combinatorial libraries. acs.org These methods are crucial for isolating specific ligands and quantifying their interaction with the target protein.

Library Screening Technologies:

Phage Display: This is a predominant technology used to discover novel peptide ligands for the Fc region. nih.gov Large libraries of bacteriophages, each displaying a different cyclic peptide on its surface, are exposed to the target Fc domain. nih.gov Through an iterative process of binding, washing, and elution known as "panning," phages displaying peptides with high affinity for the Fc region are selectively enriched. nih.gov This technique led to the identification of the well-characterized 13-mer cyclic peptide, Fc-III, which specifically binds at the interface of the CH2 and CH3 domains of the Fc region. mdpi.com

Peptide Arrays: Spot-synthesis on cellulose (B213188) membranes allows for the creation of high-density peptide arrays. researchgate.net This method is used to screen peptides derived from known Fc-binding proteins, such as the IgG Fcγ receptor, to identify key binding sequences. nih.govresearchgate.net By systematically substituting amino acids, researchers can optimize sequences for higher affinity. This approach was successfully used to identify the high-affinity octameric peptides NKFRGKYK and NARKFYKG. researchgate.net

Combinatorial Libraries: Synthetic combinatorial libraries, such as dendrimeric peptide libraries, have also been screened to find Fc-binding peptides. The peptide ligand denoted as PAM, with the formula (Arg-Thr-Tyr)4-Lys2-Lys-Gly, was identified from such a library and was found to bind to the Fc region of IgG. nih.gov

Binding Characterization Assays:

Once potential ligands are identified, their binding affinity and specificity are rigorously characterized using various biophysical and immunological assays:

Competitive ELISA (Enzyme-Linked Immunosorbent Assay): This assay is used to determine if a peptide can compete with a known binding partner (like IgG) for its receptor (e.g., FcγRI). researchgate.net By measuring the inhibition of IgG1 binding to FcγRI in the presence of varying concentrations of a soluble peptide, the peptide's competitive binding ability can be quantified. researchgate.net

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures binding interactions in a solution format. It is used to confirm the direct binding of peptides to Fcγ receptors and determine binding affinities. nih.gov

Microscale Thermophoresis (MST): MST measures the change in movement of fluorescently labeled molecules through a temperature gradient upon ligand binding. molecular-interactions.si This technique provides quantitative data on the binding affinity (Kd) between a peptide and the Fc fragment. molecular-interactions.si

Functional Assays: Beyond direct binding, the functional consequences of the peptide-Fc interaction are often assessed. These can include assays for superoxide (B77818) generation, phagocytosis, and rosetting to determine if the peptides act as agonists or antagonists of Fc receptor-mediated functions. nih.govresearchgate.net

The data below summarizes key cyclic peptides discovered through these methodologies and their reported binding affinities.

PeptideDiscovery MethodBinding Affinity (Kd)TargetReference
PAMDendrimeric Combinatorial Library~0.3 µMIgG Fc Region nih.gov
Fc-IIIPhage DisplayNot SpecifiedIgG Fc Region (CH2/CH3 interface) mdpi.com
Fc-III-4CPeptide ModificationLow Nanomolar RangeIgGs from various species nih.gov
NKFRGKYKPeptide Array0.11 µMHuman IgG researchgate.net
NARKFYKGPeptide Array0.15 µMHuman IgG researchgate.net

Computational Modeling of Protein-Ligand Allostery

Computational modeling has become an indispensable tool for understanding the nuanced interactions between cyclic peptides and the IgG Fc domain, particularly for investigating allosteric regulation. nih.gov Allostery is a phenomenon where the binding of a ligand to one site on a protein influences the function or binding properties of a distant site on the same protein. nih.govfrontiersin.org In the context of IgG, this means a cyclic peptide binding to the Fc region could modulate the antigen-binding activity of the remote Fab (fragment, antigen-binding) domains.

Key Computational Techniques:

Molecular Docking: This method is used to predict the preferred binding pose of a ligand to a protein. nih.gov By calculating the binding affinity for various potential sites, molecular docking can identify the most likely interaction points. For instance, docking studies identified that the cyclopeptide cyclo[Link-M-WFRHY-K] binds with high affinity to the interface between the CH1 region of the Fab domain and the CH2 region of the Fc domain, a predicted allosteric site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. By simulating the movements of every atom in the system, researchers can observe the conformational changes induced in the antibody upon peptide binding. nih.govmdpi.com These simulations have been crucial in demonstrating that the binding of a cyclopeptide to the Fc region can trigger global conformational shifts that propagate through the antibody structure to alter the Fab domain, potentially enhancing its antigen-binding activity. nih.gov

Graph Theory and Network Analysis: Proteins can be modeled as networks where amino acid residues are nodes and their interactions are edges. frontiersin.org This approach allows for the identification of "allosteric signaling pathways" through which conformational changes are transmitted across the protein. nih.gov Graph theory analysis has been used to map common allosteric pathways within an anti-phenobarbital antibody, revealing a network of residues responsible for communicating the binding signal from the Fc to the Fab region. nih.gov

A recent study integrating these computational methods provided the first identification of a cyclopeptide, cyclo[Link-M-WFRHY-K], that induces allostery from the Fc to the Fab domain in an anti-phenobarbital antibody. nih.gov The study elucidated the underlying mechanism, showing that the allosteric signal is driven primarily by changes in hydrogen bonds and hydrophobic interactions along a specific residue pathway. nih.gov These computational approaches are vital for the rational design of allosteric modulators and for providing a detailed, atomistic understanding of how cyclic peptides can regulate antibody function. nih.govnih.gov

Organometallic Chemistry of Cyclometalated Ferrocenyl Fc Complexes

Synthetic Methodologies for Ferrocenyl-Containing Cyclometalated Compounds

The synthesis of ferrocenyl-containing cyclometalated compounds involves diverse strategies, ranging from direct metal-catalyzed cyclization reactions on ferrocene (B1249389) derivatives to the prior synthesis of complex ferrocenyl-containing ligand precursors.

Metal-Catalyzed Cyclization Reactions for Ferrocene Functionalization

Metal-catalyzed cyclization reactions are powerful tools for preparing (hetero)aromatic compounds and have been increasingly applied in ferrocene chemistry for functionalization. For instance, cobalt-catalyzed [2+2+2] cyclization reactions have been successfully employed to synthesize ferrocenylphenylpyridines from 4-ferrocenylbenzonitrile and α,ω-diynes. These reactions can proceed under solvothermal conditions or via microwave irradiation, yielding the products as air-stable orange solids. acs.org

Transition metal-catalyzed cross-coupling reactions, such as Negishi, Suzuki, and Stille couplings, have also become indispensable for introducing substituents onto the cyclopentadienyl (B1206354) (Cp) rings of ferrocene. torontomu.caresearchgate.net These methods enable highly efficient and selective transformations, facilitating the formation of ferrocene-aryl and ferrocene-alkyne bonds. researchgate.net For example, the Suzuki reaction, often utilizing catalysts like PdCl₂(dppf) with strong bases, has been applied to couple various heterocycles with ferrocene mono- or di-boronic acids. torontomu.ca

Ligand Precursor Synthesis for Cyclometalation

A common approach to cyclometalated ferrocenyl complexes involves the prior synthesis of ferrocene-containing ligands, which then undergo cyclometalation. Schiff base ligands derived from substituted formylferrocenes are prominent examples. For instance, the reaction of Schiff base ligands like CpFe[η⁵-C₅H₂{C(H)O(CH₂)₃O}C(H)═NR] (where R = 2,4,6-Me₃C₆H₂, or Cy) with Li₂[PdCl₄] can lead to chlorine-bridged palladacycles through C-H activation of the cyclopentadienyl ring. acs.org

Other ferrocene-based ligands include phosphines and ferrocenyl esters. Chiral ferrocenyl phosphines, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) and Josiphos ligands, are widely used in transition-metal catalyzed reactions, including industrial applications. wikipedia.org Ferrocenyl ester complexes, with varying lipophilic characters, can be synthesized by methodologies involving the reaction of FeCl₂ with functionalized cyclopentadienyl ligands, allowing for the selective incorporation of distinct functionalized Cp ligands. nih.gov These precursors are designed to facilitate intramolecular C-H, C-C, or C-F bond activation upon coordination to a metal center.

Mechanistic Investigations of Cyclometalation Reactions

Understanding the mechanisms of cyclometalation reactions is crucial for designing new catalysts and synthetic pathways. These reactions typically involve the intramolecular activation of strong C-X bonds.

Intramolecular C-H, C-C, and C-F Bond Activation in Cyclometalation

Cyclometalation reactions are characterized by the intramolecular activation of C-H, C-C, or C-F sigma bonds, which are generally very stable. ub.es Three major mechanistic pathways are commonly accepted for C-H bond activation in homogeneous systems: electrophilic activation (or heterolytic cleavage), oxidative addition, and σ-bond metathesis. nih.gov

Electrophilic C-H Activation: This mechanism is prevalent in Pd(II) and Pt(II) complexes. For Pd(II), intramolecular C-H activation (cyclopalladation) often occurs via an agostic interaction, assisted by an internal base such as an acetato ligand, known as the "electrophilic mechanism." ub.es Similarly, photochemically induced cyclometalations at Pt(II) precursors can proceed through consecutive electrophilic C-H activation steps. acs.org

Oxidative Addition: Platinum(II) complexes, depending on their coligands, can activate C-H bonds via an oxidative addition mechanism, leading to a change in the metal's oxidation state. ub.es This pathway is also observed in the reaction of cyclometalated Pt(II) complexes with methyl iodide, affording Pt(IV) derivatives, typically via an Sɴ2 mechanism. nih.gov

σ-Bond Metathesis: This mechanism is common in highly reactive alkyl or hydride complexes of rare-earth metals and actinides, where intramolecular C-H bond activation leads to a cyclometalated compound with the concomitant loss of a small molecule like an alkane or H₂. escholarship.org

Beyond C-H bonds, C-C and C-F bond activations are also observed. For instance, reactions of diphosphines methylated at the 2-position have led to examples of C-C bond activation analogous to C-H activations. rutgers.edu Intramolecular C-F bond activation, particularly of perfluorinated ligands, can occur, leading to the formation of metallacycles and, in some cases, the transfer of fluorine to an external organic substrate. acs.org

Role of Transition Metal Catalysts in Cyclometalation Pathways

Transition metal catalysts play a pivotal role in facilitating cyclometalation reactions. Metals such as palladium (Pd), platinum (Pt), rhodium (Rh), iridium (Ir), cobalt (Co), and nickel (Ni) are frequently employed. ub.esacs.orgchinesechemsoc.orgsnnu.edu.cnrsc.org

Palladium and platinum catalysts are extensively studied for C-H activation, often proceeding through electrophilic or oxidative addition mechanisms. ub.essnnu.edu.cn Cobalt catalysts have shown utility in [2+2+2] cyclization reactions for synthesizing ferrocenyl-substituted pyridines. acs.org Rhodium and iridium complexes, particularly those containing pentamethylcyclopentadienyl (Cp*) ligands, are effective in cyclometalation reactions, leading to stable cyclometalated complexes. acs.orgresearchgate.net

The choice of metal and its ligands significantly influences the reaction pathway and selectivity. For example, in the cobalt-catalyzed enantioselective C-H acyloxylation of ferrocenes, a dual-ligand system consisting of a chiral salicyloxazoline (Salox) ligand and a neutral phosphine (B1218219) oxide ligand was crucial for achieving high yields and enantioselectivities. chinesechemsoc.org

Electronic Structure and Redox Behavior of Ferrocenyl Systems

The electronic structure and redox behavior of cyclometalated ferrocenyl complexes are profoundly influenced by the inherent properties of the ferrocene core, particularly its well-behaved Fe(II)/Fe(III) redox couple. mdpi.comnsf.gov

Ferrocene (Fe(C₅H₅)₂) is an 18-electron complex with a central iron(II) atom sandwiched between two cyclopentadienyl rings, each bearing a single negative charge. wikipedia.org This electronic configuration contributes to its remarkable stability and reversible one-electron oxidation to the ferrocenium (B1229745) cation (Fc⁺). wikipedia.orgmdpi.com

In cyclometalated ferrocenyl complexes, the ferrocene unit often acts as a redox-active center. Cyclic voltammetry is a key technique used to study their redox properties. For instance, in (4-ferrocenylphenyl)pyridines and their cyclometalated rhodium and iridium derivatives, DFT calculations confirm that the initial electrochemical oxidation primarily occurs at the ferrocene iron, despite the conjugated nature of the compounds. acs.org The highest occupied molecular orbital (HOMO) in these systems is often predominantly localized on the ferrocene backbone. acs.org

In multi-ferrocenyl systems, the electronic communication between the ferrocenyl units is a critical aspect. The occurrence of absorption bands in the near-infrared region for oxidized species can confirm inter-valence charge transfer and electronic communication between redox centers. theaic.org For example, bis-ferrocenyl-pydinediimine trinuclear mixed-valent complexes exhibit electronic coupling between ferrocene units upon binding to a metal fragment, evidenced by sequential oxidation in cyclic voltammetry and Inter-Valence Charge Transfer (IVCT) electronic excitations. nsf.gov This coupling can be influenced by the bridging ligand and substituents on the ferrocenyl units. d-nb.info

The electronic structure of ferrocene and its derivatives is also influenced by substituents. Benzoyl-substituted ferrocenes, for example, show more intense and solvent-sensitive UV-Vis absorption bands compared to parent ferrocene, indicating mixing of metal-to-ligand charge transfer (MLCT) character into low-energy excited states. researchgate.net

Table 1: Representative Synthetic Outcomes for Ferrocenyl-Containing Cyclometalated Precursors

Precursor/Reaction TypeCatalyst/ConditionsProduct TypeYield (%)Reference
4-Ferrocenylbenzonitrile + α,ω-diynesCo-catalyzed [2+2+2] cyclization (conventional heating)Ferrocenylphenylpyridines30-40 acs.org
4-Ferrocenylbenzonitrile + α,ω-diynesCo-catalyzed [2+2+2] cyclization (microwave irradiation)Ferrocenylphenylpyridines54 acs.org
Ferrocenylphenylpyridines[(η⁵-C₅Me₅)MCl₂]₂/NaOAc (M = Rh, Ir)Cyclometalated Rh/Ir complexesGood yields acs.org
Schiff base ligands (CpFe[η⁵-C₅H₂{C(H)O(CH₂)₃O}C(H)═NR])Li₂[PdCl₄] in methanolChlorine-bridged palladacycles72 (for R=2,4,6-Me₃C₆H₂) acs.org

Cyclo N Carbons: Advanced Theoretical and Synthetic Studies

Computational Elucidation of Cyclo[n]carbon Structures and Electronic Properties

Computational chemistry provides indispensable tools for investigating the structures and electronic characteristics of cyclo[n]carbons. acs.orgnih.gov These molecules possess two perpendicular π-electron systems, one in the plane of the ring and one out of the plane, which leads to complex electronic behavior. acs.orgnih.gov

Quantum Chemical Approaches for Ground and Excited States

The determination of the ground and excited states of cyclo[n]carbons is a significant computational challenge, with different methods sometimes yielding contrasting results. Density Functional Theory (DFT) and ab initio multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are commonly employed to study their electronic structure. acs.orgnih.gov

For odd-numbered cyclo[n]carbons, DFT calculations often predict a delocalized carbene structure, whereas CASSCF calculations suggest geometrically bent and electronically localized carbene structures. acs.orgnih.gov The prediction of the ground state spin multiplicity (singlet or triplet) is also highly dependent on the computational method and the specific functional used. For instance, the BHandHLYP functional in DFT calculations, which includes a significant portion of Hartree-Fock exchange, has been used to study these systems. nih.gov DFT calculations with this functional suggest that larger odd-numbered cyclo[n]carbons (n ≥ 13) have a triplet ground state. acs.orgnih.gov In contrast, CASSCF calculations often predict a low-lying singlet ground state for many of these species, particularly those with [4k+3] carbon atoms, due to aromatic stabilization. acs.orgnih.gov For some larger rings, the singlet and triplet states can be nearly degenerate. nih.gov

For even-numbered cyclo[n]carbons, DFT and Density Matrix Renormalization Group (DMRG) methods have been used to investigate their electronic structure. chemrxiv.orgresearchgate.net While DFT is often adequate, DMRG is considered more reliable for these large, conjugated systems with strong electron correlation. researchgate.net

Table 1: Comparison of DFT and CASSCF Results for Odd-Number Cyclo[n]carbons

Property DFT (BHandHLYP) CASSCF
Geometry Strongly delocalized carbene structure acs.orgnih.gov Geometrically bent, localized carbene structure acs.orgnih.gov

| Ground State (n ≥ 13) | Triplet acs.orgnih.gov | Singlet for [4k+3] rings; Quasi-degenerate S/T for [4k+1] rings nih.gov |

Aromaticity Analysis in Cyclic Carbon Allotropes

The aromaticity of cyclo[n]carbons is a key feature, governed by their unique dual π-electron systems. acs.orgrsc.org The Hückel rule, which predicts aromaticity for systems with (4k+2) π-electrons and antiaromaticity for those with 4k π-electrons, is often applied to each π system, leading to the concept of "double aromaticity" or "double antiaromaticity". acs.orgnih.gov For even-numbered cyclo[n]carbons, those with n = 4k+2 atoms are considered doubly aromatic, while those with n = 4k are doubly antiaromatic. nih.govresearchgate.net

For odd-numbered cyclo[n]carbons, CASSCF calculations reveal an alternating pattern of aromaticity. acs.orgnih.gov Rings with [4k+3] carbon atoms are found to be aromatic, while those with [4k+1] atoms are antiaromatic. acs.orgnih.gov This contrasts with some DFT calculations that predict aromatic character for all odd-numbered rings. acs.orgnih.gov

The aromatic character is computationally assessed using methods like the gauge-including magnetically induced currents (GIMIC). acs.orgnih.gov This method analyzes the flow of electrons under an external magnetic field. A diatropic current signifies aromaticity, while a paratropic current indicates antiaromaticity. acs.orgacs.org For large rings (n > 50), the distinction based on Hückel's rule becomes less clear, and the molecules behave more like nonaromatic cyclic polyalkynes. diva-portal.org

Table 2: Aromaticity Rules for Cyclo[n]carbons

Ring Type Number of Carbons (n) Aromaticity
Even 4k+2 (e.g., C6, C10, C14, C18) Doubly Aromatic nih.govresearchgate.net
Even 4k (e.g., C12, C16, C20) Doubly Antiaromatic nih.govresearchgate.net
Odd (CASSCF) 4k+3 (e.g., C7, C11, C15) Aromatic acs.orgnih.gov

| Odd (CASSCF) | 4k+1 (e.g., C5, C9, C13) | Antiaromatic acs.orgnih.gov |

Vibrational Wavefunction Analysis and Potential Energy Surfaces

Vibrational analysis provides insight into the structural dynamics and stability of cyclo[n]carbons. Theoretical simulations of infrared and Raman spectra are sensitive to the ring size, especially for smaller rings. researchgate.net These calculations help characterize key vibrational modes, such as the rigid in-plane C-C stretching vibrations and the more flexible out-of-plane motions. researchgate.netresearchgate.net

To accurately determine the ground-state structure, advanced computational techniques are employed. For example, quantum Monte Carlo simulations have been performed on a full-dimensional, permutationally invariant Potential Energy Surface (PES) for cyclo chemrxiv.orgcarbon. nih.gov This sophisticated approach, which properly treats large-amplitude motion and mode coupling, confirmed that C10 possesses a quasi-pentagonal cumulenic structure with D5h symmetry at 0 K, in agreement with experimental observations. nih.gov

Mechanistic Pathways of Cyclo[n]carbon Formation

The synthesis of neutral cyclo[n]carbons as individual molecules has been achieved through on-surface reactions at low temperatures. nih.govacs.org This involves generating the highly reactive cyclocarbon from a more stable precursor molecule through "unmasking" reactions. nih.govacs.org

Unmasking Reactions of Cyclic Carbon Precursors (e.g., Debromination, Decarbonylation)

Cyclo[n]carbons can be formed in the gas phase from masked cyclic precursors via reactions like decarbonylation, retro-Diels-Alder, or decomplexation. nih.govacs.org A significant breakthrough was the on-surface generation of cyclo rsc.orgcarbon on an inert NaCl bilayer at 5 K. arxiv.orgnih.govacs.org This was accomplished by using a scanning tunneling microscope (STM) tip to induce the elimination of masking groups from a precursor molecule. researchgate.net

Two primary precursors have been successfully used to generate cyclo rsc.orgcarbon: a cyclocarbon oxide (C₁₈(CO)₆) and a brominated precursor (C₁₈Br₆). nih.gov The unmasking reactions are, respectively, decarbonylation (loss of CO molecules) and debromination (loss of Br atoms). nih.govacs.org The decarbonylation of C₁₈(CO)₆ is achieved sequentially through voltage pulses from the STM tip. researchgate.netchemistryhall.com Similarly, cyclo rsc.orgcarbon has been synthesized via the debromination of C₁₈Br₆, a method that resulted in a significantly higher yield. nih.govnih.govacs.org

Influence of External Stimuli on Reaction Barriers (e.g., Electric Field, Electron Doping)

Theoretical calculations have been instrumental in understanding the mechanisms of these on-surface reactions and the role of external stimuli. nih.gov For both the decarbonylation of C₁₈(CO)₆ and the debromination of C₁₈Br₆, neutral precursors face a high activation barrier of approximately 2.3 eV. nih.govacs.org

The voltage applied by the STM tip generates a strong external electric field (EEF), which can lower these reaction barriers. nih.govacs.org For instance, an applied electric field can reduce the dissociation barriers for both precursors by 0.1–0.2 eV. nih.govacs.org An EEF can also induce structural changes in the cyclocarbon ring, such as expansion and increased bond lengths, and reduce the HOMO-LUMO gap, thereby enhancing chemical reactivity. rsc.orgrsc.orgnih.gov

Electron doping, which involves adding an electron to the precursor to form an anion-radical, has a more dramatic effect. nih.govacs.org For the C₁₈(CO)₆ precursor, forming the anion-radical does not significantly change the barrier energy. nih.govacs.org However, for C₁₈Br₆, the addition of an electron causes the dissociation barrier to drop drastically to just 0.75 eV. nih.govacs.org This substantial lowering of the barrier is attributed to the population of a C-Br antibonding orbital, which facilitates the dissociation. nih.govacs.org This computational finding explains the experimentally observed higher yield of cyclo rsc.orgcarbon when C₁₈Br₆ is used as the precursor. nih.govnih.gov

Table 3: Activation Barriers for Cyclo rsc.orgcarbon Formation

Precursor Condition Activation Barrier (eV)
C₁₈(CO)₆ Neutral ~2.3 nih.govacs.org
C₁₈(CO)₆ With Electric Field ~2.1 nih.govacs.org
C₁₈(CO)₆ Anion-Radical No significant change nih.govacs.org
C₁₈Br₆ Neutral ~2.3 nih.govacs.org
C₁₈Br₆ With Electric Field ~2.2 nih.govacs.org

General Computational and Spectroscopic Methodologies Relevant to Cyclo Fc Studies

Computational Chemistry Techniques for Cyclic Systems

Computational chemistry plays a pivotal role in predicting and rationalizing the properties of complex cyclic molecules. These techniques offer insights into molecular geometries, electronic structures, and reaction pathways that complement experimental observations.

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for studying the electronic structure of molecules. For cyclic systems, DFT calculations are instrumental in optimizing molecular geometries, determining stable conformations, and predicting electronic properties such as frontier molecular orbitals (HOMO and LUMO energies). researchgate.netrsc.orgrsc.org DFT can also be employed to calculate vibrational frequencies, which are crucial for interpreting infrared (IR) and Raman spectra, and to predict nuclear magnetic resonance (NMR) chemical shifts, aiding in structural elucidation. rsc.orgrsc.org Furthermore, DFT provides a framework for understanding bonding characteristics and aromaticity within cyclic frameworks, offering insights into the stability and reactivity of compounds like "Cyclo FC." rsc.orgrsc.org

Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. For cyclic systems, MD simulations are valuable for exploring conformational landscapes, understanding dynamic behavior, and investigating intermolecular interactions in various environments, including solutions. nsf.govmdpi.com These simulations can reveal how a cyclic molecule, such as "Cyclo FC," might flex, rotate, or interact with solvent molecules or other biomolecules, providing a time-dependent view of its structural evolution and stability. nsf.govmdpi.com While direct studies on "Cyclo FC" using MD might not be widely published, the technique's general applicability to complex cyclic structures makes it relevant for understanding its conformational flexibility and behavior in different conditions.

Advanced Spectroscopic Characterization Techniques (focus on method, not specific data)

Spectroscopic techniques are indispensable for experimentally characterizing the structure, purity, and properties of chemical compounds. For cyclic molecules, these methods provide direct evidence of their molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure and stereochemistry of organic molecules. For cyclic compounds like "Cyclo FC," various NMR experiments (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR techniques like COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms, the number and type of different nuclei, and their spatial relationships. rsc.orgchinesechemsoc.org The chemical shifts and coupling patterns observed in NMR spectra are highly sensitive to the local electronic environment and conformational preferences, allowing for the elucidation of complex cyclic structures and the identification of different isomers or conformers. Given that "Cyclo FC" contains fluorine, ¹⁹F NMR would be particularly informative for characterizing the fluorine atom's environment within the cyclic system.

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For "Cyclo FC" and other cyclic molecules, high-resolution mass spectrometry (HRMS) can precisely determine the molecular formula, confirming its identity. uni.lu Fragmentation patterns observed in MS/MS experiments can offer valuable structural insights by revealing the constituent parts of the molecule and how they are connected. uni.lu This is particularly useful for complex cyclic structures where specific fragmentation pathways can confirm the presence of particular rings or functional groups.

Q & A

Q. How should researchers design controlled experiments to investigate the bioactivity of Cyclo FC derivatives in vitro?

  • Methodological Answer : Begin with hypothesis-driven experimental design, ensuring isolation of variables (e.g., concentration, temperature, cell lines). Use LCQuan software for precise quantification of Cyclo FC metabolites like cyclo(Pro, Arg) and derivatives (e.g., cyclo(OH-Pro, Me-Arg)) via liquid chromatography . Include negative controls (e.g., non-FC compounds) and replicate experiments to validate reproducibility. Data should be analyzed using ANOVA for statistical significance, with effect sizes reported to avoid Type I/II errors .

Q. What are reliable data collection methods for studying Cyclo FC’s structural stability under varying pH conditions?

  • Methodological Answer : Employ spectroscopic techniques (NMR, FTIR) to monitor structural changes. Use dynamic light scattering (DLS) to assess aggregation patterns. Data collection must adhere to standardized protocols (e.g., ISO guidelines) and include raw datasets (e.g., spectral peaks, time-series measurements) for transparency. Secondary validation via molecular dynamics simulations can resolve contradictions between experimental and computational results .

Q. How to formulate a hypothesis for Cyclo FC’s role in modulating cellular pathways?

  • Methodological Answer : Apply the PICO framework: P opulation (specific cell types), I ntervention (Cyclo FC exposure), C omparison (baseline vs. treated groups), O utcome (quantitative biomarkers like cytokine levels). Hypothesis statements must be falsifiable, e.g., “Cyclo FC inhibits NF-κB signaling in macrophages by ≥30% at 50 μM” .

Advanced Research Questions

Q. How can researchers resolve contradictions in Cyclo FC’s reported cytotoxicity across studies?

  • Methodological Answer : Conduct a meta-analysis of peer-reviewed studies (filtered via Web of Science/Google Scholar) comparing experimental variables (e.g., cell viability assays, purity thresholds). Use funnel plots to detect publication bias and multivariate regression to identify confounding factors (e.g., solvent choice, exposure duration). Cross-validate findings with orthogonal assays (e.g., apoptosis markers vs. ATP assays) .

Q. What advanced statistical models are suitable for analyzing Cyclo FC’s dose-response non-linearity?

  • Methodological Answer : Implement mixed-effects models to account for hierarchical data (e.g., technical vs. biological replicates). For non-linear relationships, use Hill equation fitting or Bayesian dose-response curves. Report AIC/BIC values to compare model fit. Open-source tools like R/Bioconductor packages (e.g., drc) are recommended for reproducibility .

Q. How to integrate multi-omics data (transcriptomics, metabolomics) to elucidate Cyclo FC’s mechanism of action?

  • Methodological Answer : Apply systems biology pipelines: (1) Map differentially expressed genes (RNA-seq) to KEGG pathways; (2) Correlate metabolite levels (LC-MS data) with gene clusters via weighted gene co-expression network analysis (WGCNA); (3) Validate hub nodes using CRISPR knockdowns. Ensure data interoperability using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in Cyclo FC synthesis protocols?

  • Methodological Answer : Document all synthetic steps in Supplementary Information, including reaction yields, purification methods (HPLC gradients), and characterization data (e.g., HRMS, elemental analysis). Use digital lab notebooks with timestamped entries. Share raw spectra and chromatograms via repositories like Zenodo or Figshare .

Q. How to design a literature review framework for Cyclo FC’s ecological impact studies?

  • Methodological Answer : Follow PRISMA guidelines: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010); (2) Extract data into structured tables (e.g., study design, sample size, effect metrics); (3) Assess bias via ROBINS-I tool. Use citation chaining (Google Scholar’s “Cited by” feature) to identify seminal works .

Ethical and Methodological Considerations

Q. What ethical safeguards are critical when using animal models to study Cyclo FC toxicity?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines: Justify sample size via power analysis, minimize distress through humane endpoints, and report attrition rates. Obtain approval from institutional animal care committees. Use alternative methods (e.g., organ-on-chip) where feasible to reduce vertebrate use .

Q. How to address data gaps in longitudinal studies of Cyclo FC’s environmental persistence?

  • Methodological Answer :
    Deploy imputation techniques (e.g., multiple imputation by chained equations) for missing data. Combine field sampling (GC-MS for Cyclo FC residues) with geospatial modeling (GIS layers for soil pH, rainfall). Validate models via bootstrapping to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.